molecular formula C14H17NO2 B2461959 N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2305538-49-0

N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2461959
CAS No.: 2305538-49-0
M. Wt: 231.295
InChI Key: FSTDNNWXCFFVNS-UHFFFAOYSA-N
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Description

The compound “N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide” is an amide derivative. Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom (N). This compound also contains a phenyl group and an oxolane ring, which is a five-membered ring containing an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would include an oxolane ring, a phenyl ring, and an amide functional group. The presence of these groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium reagents. The phenyl and oxolane groups may also participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the amide group in this compound would likely contribute to its polarity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, and reactivity. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and application of novel compounds is a vast field with many potential directions. This could include further studies to fully characterize the compound, investigations into its potential uses, and the development of synthesis methods .

Properties

IUPAC Name

N-[(3-phenyloxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-13(16)15-10-14(8-9-17-11-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTDNNWXCFFVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCOC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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